molecular formula C26H20N2O2 B5181515 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide

Cat. No. B5181515
M. Wt: 392.4 g/mol
InChI Key: CSUZKFNUIHJHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide, commonly known as MNPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPN is a naphthalimide-based derivative that exhibits a unique combination of properties, including fluorescence, photochromism, and DNA-binding ability.

Mechanism of Action

MNPN exerts its cytotoxic effects by inducing apoptosis, a programmed cell death process, in cancer cells. MNPN binds to DNA and causes DNA damage, leading to the activation of the p53 pathway, which triggers apoptosis. MNPN has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
MNPN has been shown to exhibit fluorescence properties, making it a useful tool for imaging and tracking cancer cells. MNPN has also been shown to induce cell cycle arrest in cancer cells, leading to their death. MNPN has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

MNPN exhibits several advantages for lab experiments, including its fluorescence properties, selective cytotoxicity towards cancer cells, and low toxicity towards normal cells. However, MNPN also exhibits limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

For MNPN research include optimizing its synthesis method, developing more efficient delivery methods, and evaluating its efficacy in animal models. MNPN also exhibits potential for use in other fields, such as bioimaging and photodynamic therapy.

Synthesis Methods

The synthesis of MNPN involves the condensation of 2-naphthylamine with 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by column chromatography to obtain pure MNPN. The synthesis of MNPN has been optimized to achieve high yields and purity.

Scientific Research Applications

MNPN has been extensively studied for its potential therapeutic applications in the field of cancer research. MNPN exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for cancer treatment. MNPN has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-16-7-12-24-23(13-16)28-26(30-24)21-9-8-17(2)22(15-21)27-25(29)20-11-10-18-5-3-4-6-19(18)14-20/h3-15H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUZKFNUIHJHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide

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